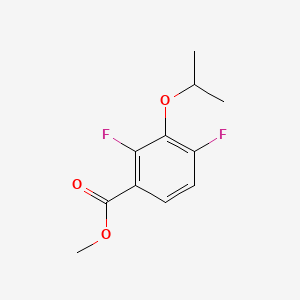
Methyl 2,4-difluoro-3-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-difluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 3 is replaced by an isopropoxy group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-difluoro-3-isopropoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,4-difluoro-3-isopropoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,4-difluoro-3-isopropoxybenzoic acid is coupled with methyl iodide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors are sometimes used to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-difluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Oxidation: Products include carbonyl compounds such as aldehydes or ketones.
Reduction: Products include alcohols derived from the ester group.
Scientific Research Applications
Methyl 2,4-difluoro-3-isopropoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2,4-difluoro-3-isopropoxybenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester, fluorine, and isopropoxy groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,4-dihydroxybenzoate: Similar structure but with hydroxyl groups instead of fluorine and isopropoxy groups.
Methyl 2,4-difluorobenzoate: Lacks the isopropoxy group.
Methyl 3-isopropoxybenzoate: Lacks the fluorine atoms
Uniqueness
Methyl 2,4-difluoro-3-isopropoxybenzoate is unique due to the presence of both fluorine and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
methyl 2,4-difluoro-3-propan-2-yloxybenzoate |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)16-10-8(12)5-4-7(9(10)13)11(14)15-3/h4-6H,1-3H3 |
InChI Key |
AKHRFDCQQVERHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















